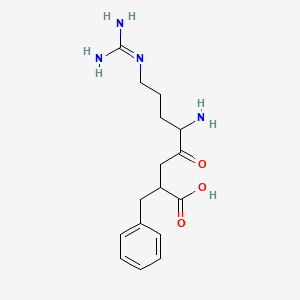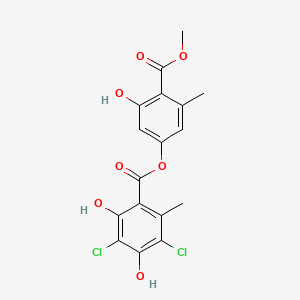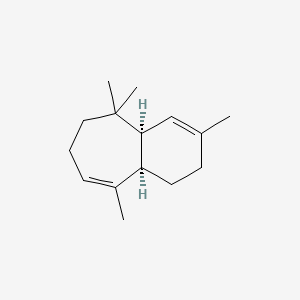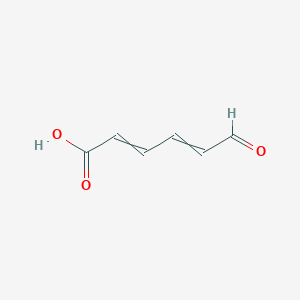![molecular formula C17H18N4O3 B1207401 4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one is a member of coumarins.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tetrahydrobenzo[b]pyran derivatives, like the specified compound, are synthesized using various methods. For example, they can be efficiently created by reacting aromatic aldehydes, malononitrile, and dimedone with sulfonic acid-functionalized silica as a catalyst (Mohammadi Ziarani et al., 2011). Similarly, other research has focused on the synthesis of related compounds using different catalysts and conditions, such as ammonium dihydrogen phosphate on nano α-Al2O3 (Maleki & Ashrafi, 2014), or Aliquat®336 in water under microwave irradiation (Patra & Mahapatra, 2010).
Metabolic Studies
- KR-31543, structurally similar to the specified compound, has been studied for its metabolism in rats using liquid chromatography/electrospray mass spectrometry. These studies are crucial in understanding the pharmacokinetics and dynamics of such compounds (Kim et al., 2002).
Photoreactivity Studies
- The photochemical behavior of related tetrahydrobenzo[b]pyrans has been explored, providing insights into their reactivity under light-induced conditions. Such studies are important for understanding the stability and potential applications of these compounds in various fields (Hobel & Margaretha, 1990).
Catalytic Properties
- Research on tetrahydrobenzo[b]pyrans also involves investigating their synthesis using various catalysts, highlighting the compound's potential role in catalysis and green chemistry. For instance, the use of starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans demonstrates the viability of more environmentally friendly methods in chemical synthesis (Hazeri et al., 2014).
Eigenschaften
Produktname |
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one |
|---|---|
Molekularformel |
C17H18N4O3 |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H18N4O3/c1-9-3-4-12-13(7-9)11-5-6-14(10(2)16(11)24-17(12)22)23-8-15-18-20-21-19-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,20,21) |
InChI-Schlüssel |
XZYPMPKDHQMQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=NNN=N4)C)OC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



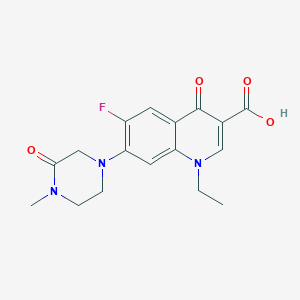
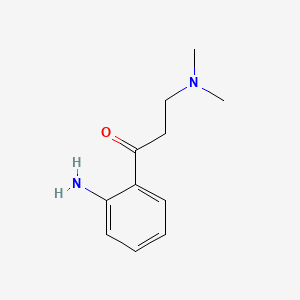
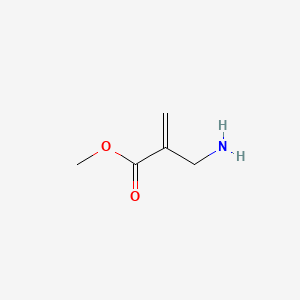

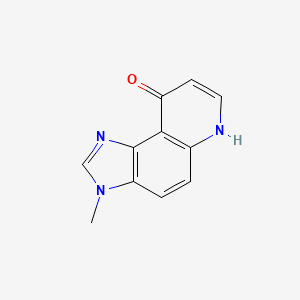
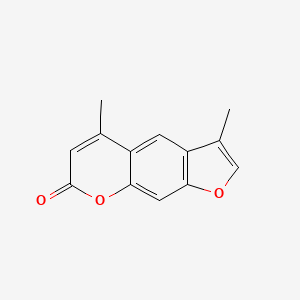
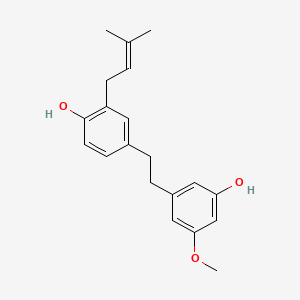

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)
